molecular formula C21H25N3O2 B8536741 1-Piperazinepropanamide,n-(2-oxo-2-phenylethyl)-4-phenyl-

1-Piperazinepropanamide,n-(2-oxo-2-phenylethyl)-4-phenyl-

Cat. No. B8536741
M. Wt: 351.4 g/mol
InChI Key: DXRQITWEIMAHEN-UHFFFAOYSA-N
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Patent
US04123529

Procedure details

N-Phenacyl-3-(4-phenylpiperazine-1-yl)-proponamide (4.03 g; 0.011 mole) was mixed with polyphosphoric acid (36 g) and stirred and heated at 140° C. for 30 minutes. The mixture was dissolved in water (100 ml), cooled, and extracted (2 × 30 ml chloroform). The extracts were discarded and the aqueous phase basified to pH 9 with 50% aqueous NaOH solution. The emulsion formed was extracted with 3 × 100 ml chloroform, the extracts dried and evaporated. The crystalline residue was recrystallised from 60°-80° C. petroleum ether. Yield 2.6 g m.p. 84°-5° C.
Quantity
4.03 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:10][C:11](=[O:26])[CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][N:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:16][CH2:15]1)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O>O>[C:4]1([C:2]2[O:26][C:11]([CH2:12][CH2:13][N:14]3[CH2:15][CH2:16][N:17]([C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)[CH2:18][CH2:19]3)=[N:10][CH:1]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
4.03 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)NC(CCN1CCN(CC1)C1=CC=CC=C1)=O
Name
polyphosphoric acid
Quantity
36 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted (2 × 30 ml chloroform)
CUSTOM
Type
CUSTOM
Details
The emulsion formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with 3 × 100 ml chloroform
CUSTOM
Type
CUSTOM
Details
the extracts dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crystalline residue was recrystallised from 60°-80° C. petroleum ether

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CN=C(O1)CCN1CCN(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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